![molecular formula C15H18O3 B1672183 Irofulven CAS No. 158440-71-2](/img/structure/B1672183.png)
Irofulven
Descripción general
Descripción
Métodos De Preparación
Irofulven se sintetiza a partir de illudin S a través de una serie de reacciones químicas. La ruta sintética implica el tratamiento de illudin S con exceso de ácido y formaldehído . El proceso incluye:
Reacción de adición aldólica catalizada por Cu de Evans: utilizando un cetenotiolcetal cíclico propílico tenso.
Reacción en cascada de metátesis de cierre de anillo enino (EYRCM): .
Reacción de transposición alílica reductora: utilizando el reactivo IPNBSH.
Secuencia de metátesis de cierre de anillo (RCM) y deshidrogenación: para la formación final de this compound.
Análisis De Reacciones Químicas
Irofulven experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Puede reducirse en condiciones específicas para producir formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente con nucleófilos.
Reactivos y condiciones comunes: Las reacciones a menudo involucran reactivos como ácidos, bases y agentes reductores bajo temperaturas y presiones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Broad Spectrum Efficacy
Irofulven has demonstrated significant cytotoxicity across various human carcinoma cell lines, particularly in:
- Head and Neck Carcinomas
- Non-Small Cell Lung Carcinomas
- Colorectal Carcinomas
- Ovarian Carcinomas
- Malignant Gliomas
In xenograft models, this compound exhibited potent activity against breast, lung, ovary, and pancreatic cancers. Notably, it retained effectiveness in models expressing multidrug resistance-associated proteins .
Combination Therapies
Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents. Studies have shown additive to synergistic effects when combined with:
- Cisplatin : Demonstrated strong sequence specificity in cell lines resistant to cisplatin.
- 5-Fluorouracil : Showed synergistic effects across various cancer cell lines .
These combination therapies are being explored in clinical settings to improve patient outcomes.
Current Studies
This compound is currently undergoing evaluation in several clinical trials:
- Phase II Trial for Metastatic Castration-Resistant Prostate Cancer :
- Ovarian Cancer Trials :
- Gastric Cancer Studies :
Case Study: Efficacy Against Resistant Tumors
A notable study demonstrated that this compound effectively induced apoptosis in cancer cells exhibiting resistance to multiple drugs, including alkylating agents and taxanes. This finding underscores its potential as a treatment option where traditional therapies fail .
Table: Summary of Preclinical and Clinical Findings
Study Type | Cancer Type | Findings |
---|---|---|
Preclinical | Various Tumor Xenografts | Potent cytotoxicity across multiple cancer types |
Phase II Trial | Metastatic Prostate Cancer | Median overall survival of 12.5 months |
Phase II Trial | Recurrent Ovarian Cancer | Activity noted post-platinum therapy |
Phase II Trial | Gastric Cancer | Limited antitumor activity |
Mecanismo De Acción
Irofulven ejerce sus efectos al ser absorbido rápidamente por las células tumorales. Una vez dentro de las células, se une a los objetivos de ADN y proteínas, interfiriendo con la replicación del ADN y la división celular. El compuesto se dirige a la vía de reparación por escisión de nucleótidos, lo que lo hace particularmente efectivo contra las células deficientes en este mecanismo de reparación .
Comparación Con Compuestos Similares
Irofulven es único en comparación con otros agentes alquilantes debido a su origen de un producto natural y su mecanismo de acción específico. Compuestos similares incluyen:
Ecteinascidina 743 (ET-743): Un agente alquilante derivado de marinos con un espectro de actividad diferente.
CAP-121: Un análogo de this compound de segunda generación con mejor farmacocinética y perfil de seguridad.
This compound destaca por su capacidad para dirigirse selectivamente a las células tumorales con deficiencias en la reparación del ADN, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .
Actividad Biológica
Irofulven, also known as 6-hydroxy-methylacylfulvene, is a novel synthetic antitumor agent that has garnered attention for its unique mechanism of action and broad spectrum of activity against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its effects on tumor cells, mechanisms of action, clinical studies, and potential therapeutic applications.
This compound's mechanism of action is primarily associated with its ability to induce DNA damage, specifically through the formation of DNA double-strand breaks (DSBs). This effect is particularly pronounced in cancer cells deficient in BRCA1, which are more sensitive to this compound treatment .
- Transcriptional Effects : this compound has been shown to influence RNA polymerase II (Pol II) dynamics. It increases the engaged fraction of Pol II in a dose-dependent manner without affecting transcription initiation. This leads to the stalling of elongating polymerases and subsequent degradation through polyubiquitylation and proteasome-mediated proteolysis .
- Cytotoxicity Profile : The compound exhibits significant cytotoxicity across a range of human carcinoma cell lines, including head and neck, non-small cell lung, colon, and ovarian cancers. Notably, it retains effectiveness against tumors with mutations in p53 or mismatch repair pathways, making it a promising candidate for resistant cancer types .
Clinical Studies
This compound has undergone several clinical trials to assess its efficacy and safety profile in various malignancies:
- Phase I Trials : A study involving 99 patients demonstrated that this compound was well-tolerated at multiple dosing regimens. Visual toxicity was noted in 74% of patients during the first cycle, but overall tolerability was acceptable .
- Phase II Trials : In hormone-refractory prostate cancer patients, this compound showed a significant increase in overall survival compared to control groups. Additionally, it exhibited activity against other solid tumors such as pancreatic and ovarian cancers .
- Xenograft Models : this compound has demonstrated curative activity in preclinical models using human tumor xenografts. For instance, in MiaPaCa pancreatic xenografts, this compound administration resulted in substantial tumor shrinkage compared to gemcitabine-treated controls .
Efficacy Against Various Tumors
The following table summarizes the cytotoxicity and efficacy of this compound across different tumor types based on preclinical studies:
Tumor Type | Cytotoxicity Level | Notable Findings |
---|---|---|
Head and Neck Carcinoma | High | Effective against poorly differentiated tumors |
Non-Small Cell Lung Carcinoma | High | Active against both parental and MDR-overexpressing lines |
Ovarian Carcinoma | Moderate | Demonstrated activity in clinical settings |
Prostate Cancer | High | Significant survival benefit in hormone-refractory cases |
Pancreatic Cancer | Moderate | Partial responses observed; ongoing phase II studies |
Side Effects and Tolerability
Common side effects associated with this compound treatment include:
- Bone marrow suppression
- Nausea and vomiting
- Fatigue
Despite these side effects, the overall profile suggests that this compound may offer a viable treatment option for various cancers, particularly those resistant to conventional therapies .
Propiedades
IUPAC Name |
(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJCIQSJJKZAH-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166423 | |
Record name | Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MGI-114(Irofulven) has unique mechanism of action as an anti-tumor agent is due to its ability to be rapidly absorbed by tumor cells. Once inside the cells, the compound binds to DNA and protein targets. This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death, or “cell suicide.” During this process, tumor cells tend to automatically shut themselves down when they sense their function is compromised. | |
Record name | Irofulven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
158440-71-2 | |
Record name | (-)-Irofulven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158440-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irofulven [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irofulven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IROFULVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.